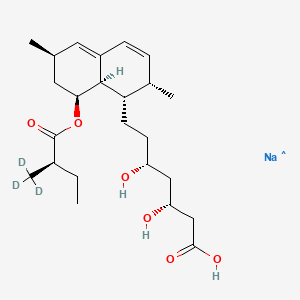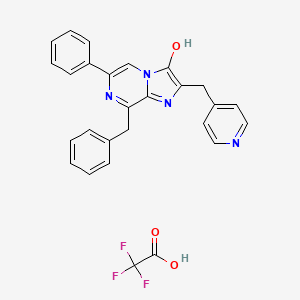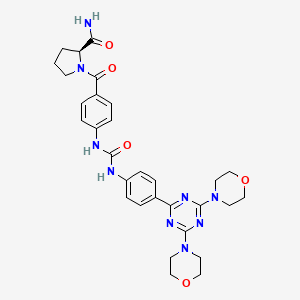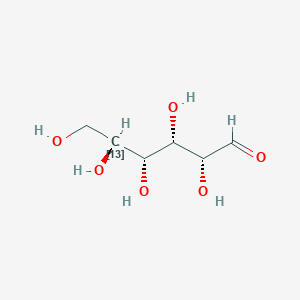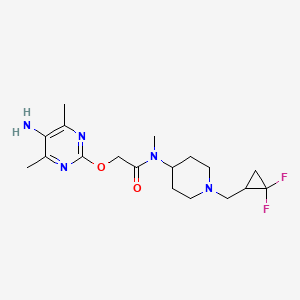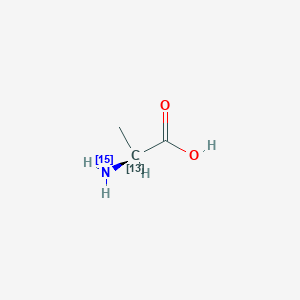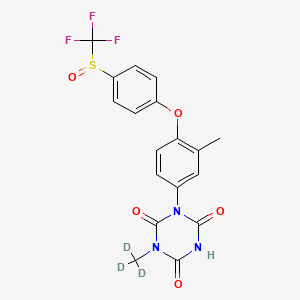
Toltrazuril sulfoxide-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Toltrazuril sulfoxide-d3 is a deuterated derivative of toltrazuril sulfoxide, a triazinetrione compound. It is primarily used as an antiparasitic agent, particularly effective against coccidiosis in poultry and swine. The deuterium labeling in this compound allows for its use in pharmacokinetic studies, providing insights into the absorption, distribution, metabolism, and excretion of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of toltrazuril sulfoxide-d3 involves the trimerization of nitrile groups to form the triazinetrione core. The introduction of deuterium is typically achieved through the use of deuterated reagents during the synthesis process. The reaction conditions often include the use of catalysts and controlled temperatures to ensure the incorporation of deuterium atoms.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product’s quality and consistency. High-performance liquid chromatography (HPLC) is commonly used to verify the purity and deuterium incorporation.
Chemical Reactions Analysis
Types of Reactions: Toltrazuril sulfoxide-d3 undergoes various chemical reactions, including:
Oxidation: Conversion to toltrazuril sulfone-d3.
Reduction: Conversion back to toltrazuril-d3.
Substitution: Reactions involving the replacement of functional groups.
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Commonly employs reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Utilizes nucleophilic or electrophilic reagents depending on the desired substitution.
Major Products:
Oxidation: Toltrazuril sulfone-d3.
Reduction: Toltrazuril-d3.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Toltrazuril sulfoxide-d3 has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of toltrazuril and its metabolites.
Biology: Employed in studies to understand the metabolism and pharmacokinetics of toltrazuril in various species.
Medicine: Investigated for its potential therapeutic effects and safety profile in treating parasitic infections.
Industry: Utilized in the development of new antiparasitic formulations and veterinary medicines.
Mechanism of Action
Toltrazuril sulfoxide-d3 exerts its antiparasitic effects by targeting the intracellular developmental stages of parasites, including schizogony and gametogony. The compound interferes with the parasite’s energy metabolism, leading to the disruption of its life cycle and eventual death. The molecular targets include enzymes involved in the parasite’s respiratory chain and DNA synthesis.
Comparison with Similar Compounds
Toltrazuril: The parent compound, effective against coccidiosis.
Toltrazuril sulfone: An oxidized metabolite with similar antiparasitic properties.
Diclazuril: Another triazinetrione compound used as an antiparasitic agent.
Uniqueness: Toltrazuril sulfoxide-d3 is unique due to its deuterium labeling, which allows for detailed pharmacokinetic studies. This labeling provides a distinct advantage in tracking the compound’s metabolic pathways and understanding its behavior in biological systems.
Properties
Molecular Formula |
C18H14F3N3O5S |
|---|---|
Molecular Weight |
444.4 g/mol |
IUPAC Name |
1-[3-methyl-4-[4-(trifluoromethylsulfinyl)phenoxy]phenyl]-3-(trideuteriomethyl)-1,3,5-triazinane-2,4,6-trione |
InChI |
InChI=1S/C18H14F3N3O5S/c1-10-9-11(24-16(26)22-15(25)23(2)17(24)27)3-8-14(10)29-12-4-6-13(7-5-12)30(28)18(19,20)21/h3-9H,1-2H3,(H,22,25,26)/i2D3 |
InChI Key |
QWKYIPKCLAUFCM-BMSJAHLVSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1C(=O)NC(=O)N(C1=O)C2=CC(=C(C=C2)OC3=CC=C(C=C3)S(=O)C(F)(F)F)C |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=O)NC(=O)N(C2=O)C)OC3=CC=C(C=C3)S(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


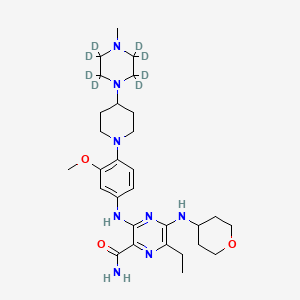

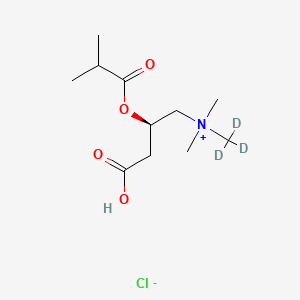

![2-methylpropanoyloxymethyl (2R)-4-[6-chloro-4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]quinazoline-2-carbonyl]-2-methylpiperazine-1-carboxylate](/img/structure/B12419818.png)
![2-(2-chloro-3,4,5,6-tetradeuteriophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetonitrile](/img/structure/B12419822.png)

